

Navigating the Landscape of Cholesterol Stearate-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cholesterol stearate-d6

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This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **Cholesterol stearate-d6**, a critical internal standard for mass spectrometry-based lipidomics. This document details commercially available sources, pricing information, and a representative experimental protocol for its application.

Core Applications: A High-Purity Internal Standard

Cholesterol stearate-d6 is the deuterium-labeled version of Cholesterol stearate. Its primary application in a research setting is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).^[1] The incorporation of stable heavy isotopes allows for precise quantification in complex biological samples by correcting for variations during sample preparation and analysis.

Commercial Sourcing and Availability of Cholesterol Stearate-d6

A summary of suppliers for **Cholesterol stearate-d6** is provided below. Please note that pricing is subject to change and may require logging into the supplier's website or requesting a formal quote.

Supplier	Product Name/Number	CAS Number	Molecular Formula	Purity	Available Quantities	Pricing
Larodan	Cholesteryl Stearate-d6 (71-6418)	2692624-28-3	$C_{45}H_{74}D_6O$ ₂	>96%	10 mg	Price on request
MedChem Express	Cholesterol stearate-d6 (HY-W010695S)	2692624-28-3	$C_{45}H_{74}D_6O$ ₂	Not specified	Inquire for details	Price on request
Pharmaffiliates	Cholesteryl -2,2,3,4,4,6-d6 Octadecanoate	Not specified	$C_{45}H_{74}D_6O$ ₂	Not specified	Inquire for details	Price on request
Cayman Chemical	Cholesterol -d6 (for reference)	60816-17-3	$C_{27}H_{40}D_6O$	≥99% deuterated forms	5 mg	\$116.00
Avanti Polar Lipids (via Sigma-Aldrich)	cholesterol -d6 (700172P)	60816-17-3	$C_{27}H_{40}D_6O$	>99% (TLC)	10 mg	Inquire for details

Experimental Protocol: Quantification of Cholesteryl Esters Using Cholesterol Stearate-d6 as an Internal Standard

The following is a representative protocol for the extraction and analysis of cholesteryl esters from biological samples, such as cultured cells, using **Cholesterol stearate-d6** as an internal standard. This protocol is based on established lipidomics methodologies.

1. Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method):

- Harvest cultured cells and resuspend in phosphate-buffered saline (PBS).
- Transfer the cell suspension to a glass tube with a Teflon-lined cap.
- Add a known quantity of **Cholesterol stearate-d6** (internal standard) in a suitable solvent (e.g., chloroform or toluene) to the cell suspension. The amount should be determined based on the expected concentration of the endogenous analytes.
- Add methanol and chloroform to the sample in a ratio that results in a single-phase mixture (typically around 1:2:0.8 PBS:methanol:chloroform).
- Vortex the mixture thoroughly to ensure complete extraction of lipids.
- Induce phase separation by adding chloroform and water, resulting in a final ratio of approximately 2:2:1.8 chloroform:methanol:water.
- Centrifuge the sample to facilitate phase separation.
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
- Dry the extracted lipids under a stream of nitrogen gas.

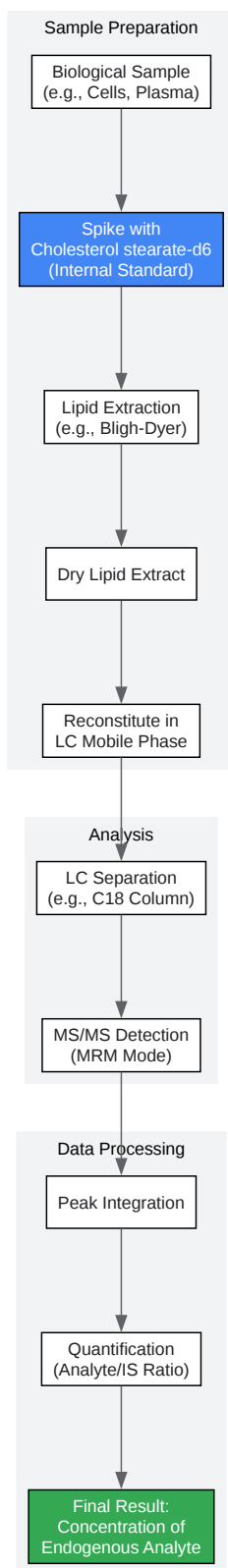
2. Sample Analysis by LC-MS/MS:

- Reconstitute the dried lipid extract in an appropriate solvent for reverse-phase liquid chromatography (e.g., methanol/isopropanol mixture).
- Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Separate the lipid species using a C18 reverse-phase column with a gradient elution profile.
- Detect the parent and fragment ions of both the endogenous cholesteryl esters and the **Cholesterol stearate-d6** internal standard using multiple reaction monitoring (MRM) or a similar targeted scanning mode.

- Quantify the endogenous cholesteryl esters by comparing the peak area of the analyte to the peak area of the **Cholesterol stearate-d6** internal standard.

Visualizing the Workflow

The following diagram illustrates the general workflow for utilizing **Cholesterol stearate-d6** as an internal standard in a mass spectrometry-based lipidomics experiment.



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Caption: Workflow for quantitative lipid analysis using an internal standard.

This guide serves as a starting point for researchers incorporating **Cholesterol stearate-d6** into their analytical workflows. For specific applications, optimization of the protocol may be necessary. It is recommended to consult the technical data sheets provided by the suppliers and relevant scientific literature for further details.

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References

- 1. medchemexpress.com [medchemexpress.com]
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